3-(Cyclohexyloxy)-4-methylphenol
Description
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-cyclohexyloxy-4-methylphenol |
InChI |
InChI=1S/C13H18O2/c1-10-7-8-11(14)9-13(10)15-12-5-3-2-4-6-12/h7-9,12,14H,2-6H2,1H3 |
InChI Key |
USRVISCPUTUVIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)O)OC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-4-methylphenol typically involves the reaction of 4-methylphenol with cyclohexanol in the presence of an acid catalyst. The reaction proceeds via an etherification process where the hydroxyl group of cyclohexanol reacts with the phenolic hydroxyl group of 4-methylphenol to form the cyclohexyloxy ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexyloxy)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexyloxy-4-methylcyclohexanol.
Substitution: The phenolic hydrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of cyclohexyloxy-4-methylquinone.
Reduction: Formation of cyclohexyloxy-4-methylcyclohexanol.
Substitution: Formation of various substituted phenols depending on the electrophile used.
Scientific Research Applications
3-(Cyclohexyloxy)-4-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclohexyloxy)-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which may influence its biological activity. The cyclohexyloxy group can enhance the compound’s lipophilicity, affecting its ability to interact with lipid membranes and proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 3-(Cyclohexyloxy)-4-methylphenol with key analogs, focusing on structural features, synthesis, and biological activities.
Table 1: Comparative Analysis of Cyclohexylphenol Derivatives and Related Compounds
Structural and Functional Group Analysis
- Ether vs. Ester Linkages: Compounds like this compound and 4-(benzyloxy)-3-phenethoxyphenol (C3) feature ether linkages, enhancing stability and lipophilicity compared to esters (e.g., cyclohexanecarboxylate in ). Ethers are less prone to hydrolysis, improving bioavailability .
- Substituent Effects: The cyclohexyl group in this compound may confer greater steric hindrance and hydrophobicity than smaller groups like cyclopentyloxy () or methoxy (). This impacts receptor binding and metabolic pathways .
- Heterocyclic Additions: Compounds with fused rings (e.g., chromenone in or furan in ) exhibit enhanced π-π stacking interactions, influencing their antitumor or antimalarial efficacy .
Pharmacological and Regulatory Considerations
- Bioactivity: Cyclohexenone derivatives () show broad-spectrum bioactivity, including anticonvulsant effects, whereas cyclomethycaine () is explicitly used as a topical anesthetic.
- Safety Profiles : Allyl (cyclohexyloxy)acetate () is flagged for skin irritation and aquatic toxicity, underscoring the need for careful handling of cyclohexyloxy-containing compounds .
- Regulatory Status: Cyclohexylphenols are regulated under frameworks targeting psychoactive substances, particularly those with specific alkyl or haloalkyl substitutions () .
Q & A
Q. What are the recommended synthetic routes for 3-(Cyclohexyloxy)-4-methylphenol, and what analytical techniques validate its purity and structure?
- Methodological Answer : Synthesis typically involves nucleophilic substitution, where the hydroxyl group of 4-methylphenol reacts with a cyclohexyl halide (e.g., cyclohexyl bromide) under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted precursors. Characterization :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., cyclohexyloxy at C3, methyl at C4) .
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Validate O–H (phenolic) and C–O–C (ether) stretches.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- Crystallography (if crystalline): Single-crystal X-ray diffraction for absolute stereochemical confirmation, as demonstrated for structurally related chromene derivatives .
Q. How should researchers handle and store this compound to ensure stability and prevent degradation?
- Methodological Answer :
- Storage : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to minimize oxidation. Use desiccants (e.g., silica gel) to prevent moisture absorption.
- Handling : Work in a fume hood with PPE (gloves, lab coat). Avoid prolonged exposure to light or heat, as phenolic compounds are prone to auto-oxidation.
- Stability Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products. Refer to safety protocols for phenolic analogs like 4-chloro-3,5-dimethylphenol .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Contradictions may arise from:
- Assay Variability : Standardize conditions (e.g., cell lines, incubation time) using guidelines from pharmacological reference standards .
- Compound Purity : Validate purity (>95%) via orthogonal methods (NMR, HPLC). Impurities like residual solvents or by-products (e.g., cyclohexanol) can skew results.
- Orthogonal Assays : Compare enzyme inhibition (e.g., COX-2) with cell-based assays (e.g., anti-inflammatory activity in macrophages) to confirm target specificity. Reference SAR studies for structurally related urea derivatives, where minor substituent changes drastically alter activity .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software (AutoDock Vina, Schrödinger) to model ligand binding to targets (e.g., soluble epoxide hydrolase). Prioritize docking poses with favorable binding energy (<–6 kcal/mol) and hydrogen bonding to catalytic residues.
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50–100 ns trajectories) to assess stability of interactions.
- QSAR Modeling : Corrogate substituent effects (e.g., cyclohexyloxy vs. adamantyl groups) using datasets from analogs like t-AUCB, a potent epoxide hydrolase inhibitor .
Q. What are the challenges in optimizing this compound for in vivo studies, and how can they be addressed?
- Methodological Answer :
- Bioavailability : Poor water solubility can be mitigated via formulation (nanoparticles, cyclodextrin complexes).
- Metabolic Stability : Incubate with liver microsomes to identify major metabolites (e.g., O-dealkylation). Introduce fluorine atoms or methyl groups to block metabolic hotspots.
- Toxicity Screening : Use zebrafish embryos or primary hepatocytes to assess acute toxicity. Compare with safety data for phenolic compounds like 4-(trans-4-heptylcyclohexyl)-phenol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
